molecular formula C12H17Cl3N2 B11837413 9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

Cat. No.: B11837413
M. Wt: 295.6 g/mol
InChI Key: KYLCHEAVDZNIMO-UHFFFAOYSA-N
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Description

9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazino[2,1-a]isoquinoline core substituted with a chlorine atom at position 9 and two hydrochloride salts. Its molecular formula is C₁₂H₁₈Cl₂N₂, with a molecular weight of 261.19 g/mol and a purity exceeding 97% . The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C12H17Cl3N2

Molecular Weight

295.6 g/mol

IUPAC Name

9-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride

InChI

InChI=1S/C12H15ClN2.2ClH/c13-10-1-2-11-9(7-10)3-5-15-6-4-14-8-12(11)15;;/h1-2,7,12,14H,3-6,8H2;2*1H

InChI Key

KYLCHEAVDZNIMO-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCNCC2C3=C1C=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Chloro-Substituted Precursors

A common approach involves constructing the pyrazinoisoquinoline core through cyclization reactions. For example, US4517187A demonstrates the synthesis of structurally analogous compounds via:

  • Condensation : Reacting phenethylamine derivatives with chloroacetyl chloride to form intermediates.

  • Cyclization : Treating intermediates with hydrazine or acids (e.g., HCl) to induce ring closure.

  • Salt Formation : Acidifying with HCl gas to yield the dihydrochloride salt.

Example :

  • Step 1 : Phenethylamine reacts with chloroacetyl chloride in toluene under basic conditions (NaHCO₃) to form 2-chloro-N-phenethylacetamide.

  • Step 2 : Hydrazine-mediated cyclization generates the pyrazinoisoquinoline core.

  • Step 3 : HCl gas is introduced in methanol/isopropanol to crystallize the dihydrochloride salt.

Key Conditions :

  • Temperature: 0–10°C for condensation; reflux for cyclization.

  • Yield: ~82% after recrystallization.

Pictet-Spengler Cyclization

PMC10343899 highlights the use of Pictet-Spengler cyclization for pyrazinoisoquinoline derivatives. This method involves:

  • Iminium Ion Formation : Reacting a β-amino alcohol with an aldehyde or ketone.

  • Cyclization : Acid-catalyzed intramolecular attack to form the tetracyclic structure.

Adaptation for Chloro Derivatives :

  • A chloro-substituted aldehyde (e.g., 9-chloroisoquinoline) is used to introduce the chloro group during cyclization.

  • Concentrated H₂SO₄ in dichloromethane facilitates the reaction.

Advantages :

  • High stereoselectivity for the cis isomer.

  • Compatible with diverse substituents.

N-Acyliminium Ion Cyclization

US8754215B2 and CN1683346 describe tandem amidoalkylation and N-acyliminium cyclization:

  • Amidoalkylation : Phenethylamine reacts with chloroacetyl chloride to form an amide intermediate.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., H₂SO₄) to form the pyrazinoisoquinoline core.

Reaction Scheme :

  • Phenethylamine+ClCH2COCl2-Chloro-N-phenethylacetamide\text{Phenethylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-phenethylacetamide}

  • Cyclization (H2SO4,CH2Cl2)9-Chloro-pyrazinoisoquinoline\text{Cyclization (H}_2\text{SO}_4, \text{CH}_2\text{Cl}_2) \rightarrow \text{9-Chloro-pyrazinoisoquinoline}

  • HCl gasDihydrochloride salt\text{HCl gas} \rightarrow \text{Dihydrochloride salt}

Optimization :

  • Solvent: Dichloromethane enhances reaction efficiency.

  • Yield: 70–85% after purification.

Comparative Analysis of Methods

Method Key Steps Conditions Yield Reference
Cyclization of PrecursorsCondensation, Hydrazine Cyclization0–10°C, Reflux, HCl gas75–82%
Pictet-SpenglerIminium Formation, Acid CyclizationH₂SO₄, CH₂Cl₂, RT65–70%
N-Acyliminium CyclizationAmidoalkylation, H₂SO₄ CyclizationH₂SO₄, CH₂Cl₂, 25–30°C70–85%

Critical Process Parameters

Chloro Group Introduction

The chloro substituent is typically introduced via:

  • Chlorination of Hydroxy Precursors : Using PCl₅ or SOCl₂ to replace hydroxyl groups with chlorine.

  • Chloro-Containing Building Blocks : Starting with 9-chloroisoquinoline derivatives to avoid post-cyclization modifications.

Stereochemical Control

  • Cis Isomer Preference : Acid-catalyzed cyclizations favor the cis configuration due to transition-state stabilization.

  • Chiral Resolution : Diastereomeric salts (e.g., with dibenzoyl-D-tartaric acid) separate enantiomers for optically pure products.

Purification

  • Recrystallization : Methanol/isopropanol/water mixtures yield high-purity crystals (>98%).

  • Chromatography : Silica gel or Prep-HPLC resolves complex mixtures.

Scalability and Industrial Relevance

  • Cost-Effective Routes : US8754215B2 emphasizes avoiding expensive reagents (e.g., aminoacetaldehyde dimethylacetal) by using water as a solvent in key steps.

  • Green Chemistry : Ethyl acetate recrystallization reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazino[2,1-a]isoquinoline scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with key analogues:

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity References
9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride Pyrazino[2,1-a]isoquinoline - Cl at position 9
- Dihydrochloride salt
261.19 Not explicitly reported; inferred CNS/antimicrobial potential
Emetine hydrochloride Pyrido[2,1-a]isoquinoline - Ethyl, methoxy groups
- Tetrahydroisoquinoline moiety
553.55 (emetine base) Antimicrobial (Staphylococcus)
Praziquantel Pyrazino[2,1-a]isoquinolin-4-one - Cyclohexylcarbonyl group
- Ketone at position 4
312.41 Antischistosomal (treats parasitic infections)
cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline Pyrazino[2,1-a]isoquinoline - Methyl and phenyl groups 296.40 Atypical antidepressant

Pharmacological Activity

  • Antidepressant Activity: The 2-methyl-7-phenyl derivative (MW 296.40) demonstrates atypical antidepressant effects, likely due to its ability to modulate monoamine transporters or receptors .
  • Antiparasitic Activity : Praziquantel’s ketone and cyclohexylcarbonyl groups are critical for binding to schistosome calcium channels, inducing paralysis .
  • Antimicrobial Activity: Emetine’s methoxy and tetrahydroisoquinoline groups contribute to its efficacy against Staphylococcus .
  • Its dihydrochloride salt improves bioavailability .

Physicochemical Properties

Property Target Compound Praziquantel Emetine Hydrochloride
Solubility High (dihydrochloride salt) Moderate (neutral) Moderate
Stability Stable under acidic conditions Stable Sensitive to oxidation
Reactivity Electron-withdrawing Cl enhances electrophilicity Ketone undergoes hydrolysis Alkaloid base prone to degradation

Key Research Findings

  • Isoquinoline Sulfonamides: Derivatives like H7 (protein kinase C inhibitor) demonstrate that substituents dictate target specificity. The target compound’s chloro group may similarly influence kinase binding .

Q & A

Q. What are the optimal synthetic routes for 9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically employs multi-step bicyclic ring formation. Key methods include:

  • Three-component [3 + 2] cyclization reactions for constructing the pyrazino-isoquinoline core, with yields influenced by solvent polarity (e.g., acetonitrile vs. DMF) and temperature (optimized at 80–100°C) .
  • Catalytic hydrogenation for reducing intermediates, where palladium/charcoal catalysts under 50 psi H₂ improve stereochemical control .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ParametersReference
Three-component cyclization65–78Acetonitrile, 80°C, 12h
Catalytic hydrogenation72–85Pd/C, 50 psi H₂, ethanol, 24h

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) confirm bicyclic structure and chloro substitution patterns. Deuterated DMSO resolves overlapping proton signals in the pyrazine-isoquinoline system .
  • HPLC-PDA : Reverse-phase C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients (95:5 to 50:50) achieve >97% purity, validated against reference standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of chloro substitution on biological activity?

Methodological Answer:

  • Comparative analogs : Synthesize derivatives with substituents (e.g., fluorine at positions 9/10) and assay for receptor binding affinity. For example, fluorinated analogs show altered pharmacokinetics due to electronegativity differences .
  • In vitro assays : Use competitive binding assays (e.g., radioligand displacement) against CNS targets (e.g., σ receptors) to quantify affinity (Ki values) .

Q. Table 2: SAR of Pyrazino-Isoquinoline Derivatives

Compound SubstitutionBiological TargetKi (nM)Reference
9-Cl, 10-Hσ-1 Receptor12.4
9-F, 10-Fσ-1 Receptor8.7

Q. What strategies resolve contradictions in reported biological activity data across different experimental models?

Methodological Answer:

  • Theoretical framework alignment : Link studies to a unified conceptual model (e.g., receptor allosteric modulation theory) to contextualize divergent results .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to pooled data from cell-based vs. in vivo models, controlling for variables like dose and exposure time .

Q. How do molecular docking simulations inform the compound’s receptor binding mechanisms?

Methodological Answer:

  • AI-driven modeling : Use COMSOL Multiphysics or AutoDock Vina to simulate ligand-receptor interactions. Parameterize force fields (e.g., CHARMM36) for halogen bonding between the chloro group and hydrophobic receptor pockets .
  • Validation : Cross-validate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from fluorescence polarization assays .

Q. Table 3: Docking vs. Experimental Binding Data

ReceptorPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)Reference
Dopamine D₂-9.20.45
Serotonin 5-HT₁A-8.71.2

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